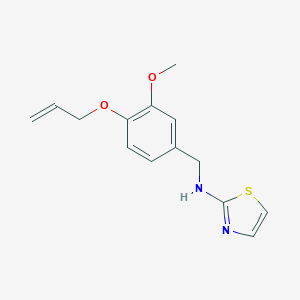
4-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide involves the inhibition of specific enzymes involved in cell proliferation. It binds to the active site of these enzymes, preventing them from carrying out their normal functions. This leads to the inhibition of cell growth and division, ultimately resulting in cell death.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide has significant biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to a decrease in cell growth and division. Additionally, it has been used as a fluorescent probe for imaging biological systems due to its unique fluorescence properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide in lab experiments is its ability to inhibit specific enzymes involved in cancer cell proliferation. This makes it a valuable tool for cancer research. However, one of the limitations of using this compound is its potential toxicity to cells, which can affect the accuracy of experimental results.
Orientations Futures
There are several future directions for the study of 4-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide. One potential direction is the development of more potent analogs of this compound for use in cancer research. Additionally, further studies are needed to determine the full range of biological effects of this compound, including its potential use in other research applications such as enzyme inhibition studies and fluorescence imaging. Finally, more research is needed to determine the safety and toxicity of this compound in vivo, which will be important for its potential use in clinical settings.
Conclusion
In conclusion, 4-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide is a valuable tool for scientific research due to its potential use in cancer research, enzyme inhibition studies, and fluorescence imaging. Its mechanism of action involves the inhibition of specific enzymes involved in cell proliferation, leading to a decrease in cell growth and division. While there are some limitations to its use in lab experiments, further research is needed to determine its full range of biological effects and potential use in clinical settings.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide involves the reaction of 6-chloro-2-phenylbenzotriazole with 4-bromoaniline in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to obtain the desired product.
Applications De Recherche Scientifique
4-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide has been studied for its potential use in various research applications, including cancer research, enzyme inhibition studies, and fluorescence imaging. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. Additionally, it has been used as a fluorescent probe for imaging biological systems due to its unique fluorescence properties.
Propriétés
Formule moléculaire |
C19H12BrClN4O |
|---|---|
Poids moléculaire |
427.7 g/mol |
Nom IUPAC |
4-bromo-N-(6-chloro-2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C19H12BrClN4O/c20-13-8-6-12(7-9-13)19(26)22-16-11-18-17(10-15(16)21)23-25(24-18)14-4-2-1-3-5-14/h1-11H,(H,22,26) |
Clé InChI |
VPHMWENLYIGZLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)Br |
SMILES canonique |
C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol](/img/structure/B283454.png)

![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(1,3-thiazol-2-yl)amine](/img/structure/B283456.png)

![N-cyclohexyl-2-[2-methoxy-4-[(1,3-thiazol-2-ylamino)methyl]phenoxy]acetamide](/img/structure/B283460.png)
![N-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2H-tetrazol-5-amine](/img/structure/B283463.png)
![N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B283465.png)

![4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283469.png)
![4-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283470.png)
![4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B283472.png)
![3-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzoicacid](/img/structure/B283473.png)
![3-{[4-(Allyloxy)-3-ethoxybenzyl]amino}benzoic acid](/img/structure/B283475.png)
![3-{[3-Methoxy-4-(prop-2-en-1-yloxy)benzyl]amino}benzoic acid](/img/structure/B283476.png)